molecular formula C16H19NO3 B3009218 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester CAS No. 228728-32-3

6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B3009218
CAS No.: 228728-32-3
M. Wt: 273.332
InChI Key: XJTQOCCGSVWPFH-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (CAS 228728-32-3) is a high-purity chemical building block belonging to the quinolin-4-one class of heterocyclic compounds, which are of significant interest in medicinal chemistry . This compound serves as a versatile precursor for the synthesis of novel quinolone derivatives with potential biological activities. The core quinolin-4-one structure is a well-established scaffold in the development of synthetic antibiotics, with some derivatives exhibiting broad-spectrum antibacterial activity . The tert-butyl substituent at the 6-position is a distinctive structural feature that can influence the compound's steric and electronic properties, potentially enhancing its lipophilicity and interaction with biological targets . Researchers utilize this ester in structure-activity relationship (SAR) studies to develop new antibacterial agents, where modifications at various positions on the quinolinone core are explored to improve potency, broaden the spectrum of activity, and optimize pharmacokinetic properties . The mechanism of action for active quinolone derivatives typically involves the inhibition of bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication, leading to a rapid bactericidal effect . Beyond antibacterial applications, quinolin-4-one analogs are also increasingly investigated for their antiproliferative effects, making them promising candidates in anticancer research . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 6-tert-butyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-5-20-15(19)12-9-17-13-7-6-10(16(2,3)4)8-11(13)14(12)18/h6-9H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQOCCGSVWPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester typically involves a series of organic reactions. One common method includes the reaction of phenol with a dehydrating agent, followed by the reaction of quinoline with tert-butyl lithium. The final step involves esterification with acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions include various quinoline derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Scientific Research Applications

6-tert-butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester has been studied for its diverse applications:

Pharmaceutical Applications

  • Antioxidant Properties : This compound exhibits significant antioxidant activity, making it a candidate for treating oxidative stress-related diseases.
  • Antimicrobial and Anticancer Activities : Research indicates potential biological activities against various pathogens and cancer cell lines, suggesting its utility in drug development.

Organic Chemistry

  • Reagent in Organic Synthesis : It serves as an important reagent and intermediate in various organic synthesis processes.
  • Suzuki–Miyaura Coupling : Utilized in this widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, enhancing the synthesis of complex organic molecules.

Materials Science

  • Dyes and Pigments Production : The compound is involved in producing dyes and pigments due to its unique chemical properties.

Case Studies

  • Biological Activity Study : A study investigated the compound's potential as an influenza endonuclease inhibitor, revealing promising results that suggest further exploration in antiviral drug development.
  • Environmental Application : Research on biodegradation highlighted the compound's role in studies involving the degradation of ethyl tert-butyl ether (ETBE), showcasing its utility in environmental chemistry.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester with key analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties
6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (228728-32-3) 6-$ \text{tert-Butyl} $, 4-OH $ \text{C}{16}\text{H}{19}\text{NO}_3 $ ~289.3 (calc.) High lipophilicity due to tert-butyl group; used in medicinal chemistry intermediates
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (273°C–275°C) 6-F, 4-OH $ \text{C}{12}\text{H}{10}\text{FNO}_3 $ 235.21 Melting point 273–275°C; electronegative F enhances metabolic stability
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester (85418-73-1) 6-Ethyl, 4-OH $ \text{C}{14}\text{H}{15}\text{NO}_3 $ 245.28 Lower steric bulk compared to tert-butyl; moderate logP (~2.5 inferred)
6-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (79607-22-0) 6-Cl, 4-oxo $ \text{C}{12}\text{H}{10}\text{ClNO}_3 $ 251.67 Chloro substituent acts as a leaving group; potential reactivity in nucleophilic substitutions
6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester (161405-23-8) 6-Benzyloxy, 4-Cl $ \text{C}{19}\text{H}{16}\text{ClNO}_3 $ 341.79 Aromatic benzyloxy group increases molecular weight and lipophilicity
Key Observations:
  • Fluoro: Increases electronegativity and metabolic stability, as seen in ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate . Chloro: Introduces reactivity for further functionalization (e.g., cross-coupling reactions) . Ethyl: Balances lipophilicity and solubility, making it a common choice in drug design .
  • Physical Properties :

    • Melting points vary significantly; the fluoro derivative has a high melting point (273–275°C) due to strong intermolecular interactions .
    • Molecular weights range from 235.21 (fluoro) to 341.79 (benzyloxy-chloro), influencing pharmacokinetic profiles.

Biological Activity

6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (CAS No. 228728-32-3) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its molecular formula C16H19NO3C_{16}H_{19}NO_3 and a molecular weight of 273.33 g/mol . The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound exhibits the following properties:

  • Molecular Formula : C16H19NO3C_{16}H_{19}NO_3
  • Molecular Weight : 273.33 g/mol
  • Predicted Melting Point : Approximately 378.8 °C .

6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester is believed to exert its biological effects through various mechanisms:

  • Antioxidant Activity : The compound has shown significant potential as an antioxidant, likely due to the presence of the hydroxy group which can scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents .
  • Anticancer Activity : Research suggests that derivatives of quinoline compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of 6-tert-butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester:

Antimicrobial Activity

A study examining the antimicrobial efficacy of various quinoline derivatives found that compounds similar to 6-tert-butyl-4-hydroxy-quinoline exhibited promising antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications to the quinoline nucleus could enhance antimicrobial potency .

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives, including 6-tert-butyl-4-hydroxy-quinoline, can inhibit the growth of cancer cell lines such as PC3 (prostate cancer) and DU145. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, suggesting strong anticancer potential .

Cell Line IC50 (µg/mL) Effect
PC326.43 ± 2.1Cytotoxicity
DU14541.85 ± 7.8Cytotoxicity

Case Studies

  • Study on Antioxidant Properties : A recent investigation into related coumarin compounds indicated that similar structures exhibit strong hydroxyl radical scavenging activity, which could be extrapolated to suggest that 6-tert-butyl-4-hydroxy-quinoline might share this property .
  • Cancer Cell Line Studies : In a comparative study involving several quinolone derivatives, it was found that specific structural modifications in compounds like 6-tert-butyl-4-hydroxy-quinoline lead to enhanced selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development .

Q & A

Basic: What are the standard synthetic routes for preparing 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester?

The synthesis typically involves multi-step reactions, including cyclization, esterification, and functional group modifications. For example, analogous quinoline-3-carboxylate esters are synthesized via:

  • Cyclocondensation : Heating precursors (e.g., substituted anilines) with ethyl acetoacetate derivatives under reflux conditions in diphenyl ether (~99% yield) .
  • Esterification : Direct esterification of the carboxylic acid intermediate using ethanol under acidic catalysis.
  • Hydrolysis and Re-esterification : For intermediates requiring hydroxyl group introduction, alkaline hydrolysis (10% NaOH in methanol) followed by re-esterification may be employed (yields up to 86.5%) .

Advanced: How can reaction yields be optimized during the hydrolysis of ester intermediates?

Hydrolysis efficiency depends on:

  • Base Concentration : Higher NaOH concentrations (10% aqueous) improve de-esterification but may degrade sensitive substituents.
  • Solvent Choice : Methanol/water mixtures balance solubility and reactivity, minimizing side reactions .
  • Temperature Control : Moderate heating (reflux) accelerates hydrolysis without decomposing the quinoline core.
    If yields are suboptimal (<80%), monitor reaction progress via TLC or HPLC and adjust stoichiometry or solvent polarity .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H, 29–35 ppm for 13^{13}C) and ester carbonyl (δ ~165–170 ppm). Aromatic protons appear between δ 7–9 ppm .
  • IR Spectroscopy : Detect hydroxyl (3200–3500 cm1^{-1}), ester carbonyl (~1700 cm1^{-1}), and quinoline ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How does the tert-butyl group influence steric and electronic properties in downstream reactions?

The tert-butyl group:

  • Steric Hindrance : Reduces reactivity at the 4-hydroxy position, potentially slowing nucleophilic substitutions or metal-catalyzed couplings.
  • Electron-Donating Effects : Stabilizes the quinoline ring via hyperconjugation, altering pKa of the hydroxyl group (predicted ~8–10).
    Comparative studies with methyl or hydrogen substituents can isolate steric/electronic contributions .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during heating steps.
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid aqueous runoff .

Advanced: How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved?

  • Impurity Profiling : Compare with byproducts from incomplete esterification (e.g., residual carboxylic acid) or oxidation artifacts.
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating 1^1H-13^{13}C couplings.
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation .

Basic: What storage conditions ensure compound stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis.
  • Moisture Control : Use desiccants (silica gel) to avoid ester degradation.
  • Light Sensitivity : Protect from UV light to prevent quinoline ring photodegradation .

Advanced: What strategies minimize byproducts during esterification?

  • Catalyst Optimization : Use sulfuric acid or DCC/DMAP for milder conditions.
  • Solvent Drying : Anhydrous ethanol reduces competing hydrolysis.
  • Stepwise Monitoring : Quench aliquots at intervals to identify optimal reaction time and avoid over-esterification .

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